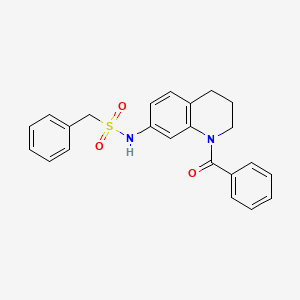![molecular formula C23H17F3N4O3 B6569437 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921530-46-3](/img/structure/B6569437.png)
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure, which combines elements from benzyl, dioxopyrimidine, and trifluoromethylphenyl groups. This compound is of interest in various scientific fields due to its potential biological activities and its role in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate Compound
Reagents: : 3-benzyl-2,4-dioxo-1H-pyrido[3,2-d]pyrimidine
Conditions: : Reflux with a suitable base and solvent such as sodium ethoxide in ethanol.
Step 2: Formation of Final Compound
Reagents: : The intermediate from Step 1, 4-(trifluoromethyl)phenylacetic acid
Conditions: : Coupling reaction using agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production often involves multi-step synthesis with emphasis on maximizing yield and purity. Common practices include optimization of reaction conditions, solvent recycling, and use of catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Conditions: : Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: : Formation of oxidized derivatives at specific functional groups.
Reduction
Conditions: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: : Formation of reduced products with altered functional groups.
Substitution
Conditions: : Use of nucleophiles or electrophiles under acidic or basic conditions.
Products: : Substituted derivatives maintaining the core structure.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3
Reducing Agents: : LiAlH4, NaBH4
Nucleophiles/Electrophiles: : Halogens, amines, thiols, etc.
Major Products
The major products formed depend on the type of reaction and the specific reagents used. For instance, oxidation could lead to the formation of carboxylic acids, while reduction might result in alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Serves as an intermediate in the synthesis of more complex organic compounds.
Biology
Biological Activity Studies: : Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: : Explored as a potential lead compound for drug discovery and development, targeting specific enzymes or receptors.
Industry
Material Science: : Used in the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-phenylacetamide
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methylacetamide
Uniqueness
2-{3-Benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity, making it a compound of interest in various research domains.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-10-17(11-9-16)28-19(31)14-29-18-7-4-12-27-20(18)21(32)30(22(29)33)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKTBABRIQEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569376.png)
![N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569385.png)

![2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6569405.png)
![2-(benzylsulfanyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6569408.png)
![2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6569409.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6569412.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6569423.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569427.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569430.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569438.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B6569444.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide](/img/structure/B6569452.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6569460.png)
